1-{3-FLUORO-4-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]PHENYL}BUTAN-1-ONE
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Overview
Description
1-{3-Fluoro-4-[4-(4-fluorobenzoyl)piperazin-1-yl]phenyl}butan-1-one is a synthetic organic compound characterized by its unique chemical structure This compound is notable for its incorporation of fluorine atoms, which can significantly influence its chemical properties and biological activities
Preparation Methods
The synthesis of 1-{3-fluoro-4-[4-(4-fluorobenzoyl)piperazin-1-yl]phenyl}butan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorobenzoyl Intermediate: This step involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride.
Piperazine Derivatization: The 4-fluorobenzoyl chloride is then reacted with piperazine to form 4-(4-fluorobenzoyl)piperazine.
Coupling with Fluorophenyl Butanone: The final step involves the coupling of 4-(4-fluorobenzoyl)piperazine with 3-fluoro-4-iodophenylbutanone under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow synthesis and high-throughput screening.
Chemical Reactions Analysis
1-{3-Fluoro-4-[4-(4-fluorobenzoyl)piperazin-1-yl]phenyl}butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-{3-Fluoro-4-[4-(4-fluorobenzoyl)piperazin-1-yl]phenyl}butan-1-one has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s ability to interact with biological targets makes it useful in studying receptor-ligand interactions and enzyme inhibition.
Industry: The compound’s unique properties make it valuable in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-{3-fluoro-4-[4-(4-fluorobenzoyl)piperazin-1-yl]phenyl}butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The piperazine ring can interact with various protein sites, influencing the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
1-{3-Fluoro-4-[4-(4-fluorobenzoyl)piperazin-1-yl]phenyl}butan-1-one can be compared with other fluorinated piperazine derivatives, such as:
1-{3-fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl}propan-1-one: Similar structure but with different fluorobenzoyl substitution, leading to variations in biological activity.
1-{3-fluoro-4-[4-(3-fluorobenzoyl)piperazin-1-yl]phenyl}propan-1-one: Another analog with distinct fluorobenzoyl positioning, affecting its chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[3-fluoro-4-[4-(4-fluorobenzoyl)piperazin-1-yl]phenyl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O2/c1-2-3-20(26)16-6-9-19(18(23)14-16)24-10-12-25(13-11-24)21(27)15-4-7-17(22)8-5-15/h4-9,14H,2-3,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYRXMIQSFOOAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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